molecular formula C10H13N5O B11194936 4-Morpholino-6-methyl-1,3,3a,7-tetrazaindene

4-Morpholino-6-methyl-1,3,3a,7-tetrazaindene

Cat. No.: B11194936
M. Wt: 219.24 g/mol
InChI Key: WFXJTKDSWVTSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. It can also interfere with nucleic acid synthesis by binding to RNA or DNA .

Comparison with Similar Compounds

4-{5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}MORPHOLINE is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their functional groups and specific biological activities.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine

InChI

InChI=1S/C10H13N5O/c1-8-6-9(14-2-4-16-5-3-14)15-10(13-8)11-7-12-15/h6-7H,2-5H2,1H3

InChI Key

WFXJTKDSWVTSJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCOCC3

Origin of Product

United States

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